molecular formula C10H10N2O B3161799 1-(6-amino-1H-indol-1-yl)ethanone CAS No. 873055-02-8

1-(6-amino-1H-indol-1-yl)ethanone

Cat. No.: B3161799
CAS No.: 873055-02-8
M. Wt: 174.2 g/mol
InChI Key: BFBRQEGSKHTTKV-UHFFFAOYSA-N
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Description

1-(6-amino-1H-indol-1-yl)ethanone is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are found in many natural and synthetic compounds. This particular compound features an indole ring substituted with an amino group at the 6-position and an ethanone group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-amino-1H-indol-1-yl)ethanone can be achieved through various methods. One common approach involves the reaction of 6-nitroindole with acetic anhydride, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve refluxing the reactants in a suitable solvent such as toluene or acetonitrile .

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions are employed to facilitate the conversion of starting materials to the desired indole derivatives .

Chemical Reactions Analysis

Types of Reactions

1-(6-amino-1H-indol-1-yl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols .

Scientific Research Applications

1-(6-amino-1H-indol-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-(6-amino-1H-indol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-amino-2,3-dihydro-1H-indol-1-yl)ethanone
  • 1-(6-amino-3,3-dimethylindolin-1-yl)ethanone
  • 1-(1-ethyl-1H-indol-3-yl)ethanone

Uniqueness

1-(6-amino-1H-indol-1-yl)ethanone is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

1-(6-aminoindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7(13)12-5-4-8-2-3-9(11)6-10(8)12/h2-6H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBRQEGSKHTTKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=CC2=C1C=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-(6-Amino-indol-1-yl)-ethanone (B-3) was synthesized following the general scheme above starting from 6-nitroindole and acetyl chloride. Overall yield (˜40%). HPLC ret. time 0.54 min, 10-99% CH3CN, 5 min run; ESI-MS 175.1 m/z (MH+).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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